molecular formula C8H16N2O B7861350 1-(2-(Aminomethyl)piperidin-1-yl)ethanone

1-(2-(Aminomethyl)piperidin-1-yl)ethanone

Cat. No.: B7861350
M. Wt: 156.23 g/mol
InChI Key: IFXFIQIQIRZTIA-UHFFFAOYSA-N
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Description

1-(2-(Aminomethyl)piperidin-1-yl)ethanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications. The compound this compound is characterized by the presence of an ethanone group attached to a piperidine ring, which is further substituted with an aminomethyl group. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Aminomethyl)piperidin-1-yl)ethanone typically involves the reaction of piperidine with an appropriate aminomethylating agent, followed by the introduction of the ethanone group. One common method involves the reaction of piperidine with formaldehyde and hydrogen cyanide to form 2-(aminomethyl)piperidine, which is then reacted with acetyl chloride to yield this compound. The reaction conditions generally include the use of solvents such as methanol or ethanol, and the reactions are carried out under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also involve the use of safer and more environmentally friendly reagents to minimize hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Aminomethyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives with different functional groups attached to the piperidine ring .

Scientific Research Applications

1-(2-(Aminomethyl)piperidin-1-yl)ethanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-(Aminomethyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can interact with receptor sites, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

    2-(Aminomethyl)piperidine: This compound is structurally similar but lacks the ethanone group.

    1-(2-Aminoethyl)piperidine: Similar structure with an ethyl group instead of an ethanone group.

    Piperidine: The parent compound without any substitutions.

Uniqueness: 1-(2-(Aminomethyl)piperidin-1-yl)ethanone is unique due to the presence of both the aminomethyl and ethanone groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthesis and research, making it a valuable compound in various fields .

Properties

IUPAC Name

1-[2-(aminomethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10-5-3-2-4-8(10)6-9/h8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXFIQIQIRZTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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